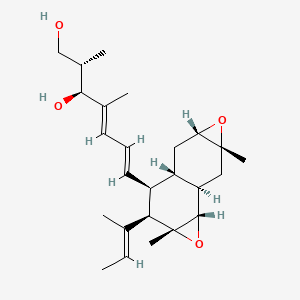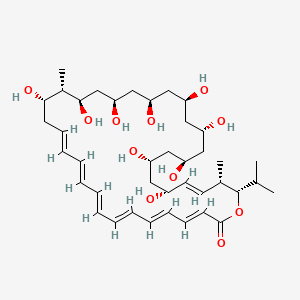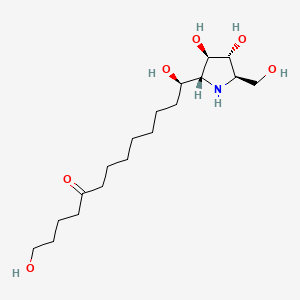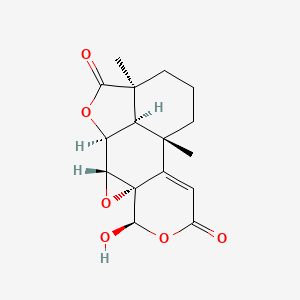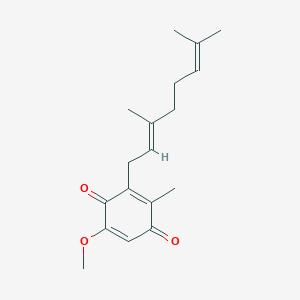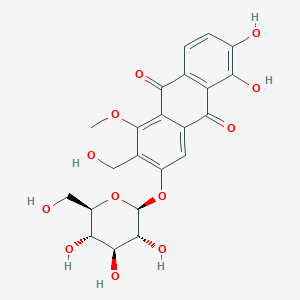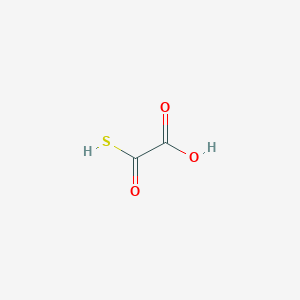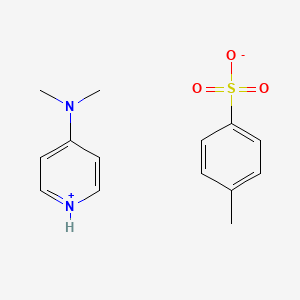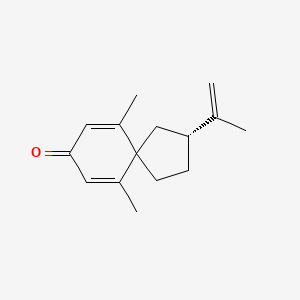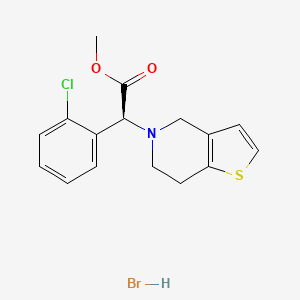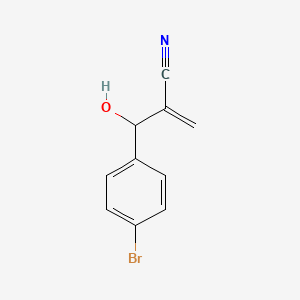
Aquiledine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aquiledine is a natural product found in Aquilegia ecalcarata with data available.
Applications De Recherche Scientifique
Structural Revision and Identification
- Structural Analysis : Aquiledine, along with other flavoalkaloids like isoaquiledine, underwent structural revision based on DFT calculation of NMR data, revealing critical insights into their molecular structure (Kawazoe et al., 2020).
- Discovery and Structure Determination : Aquiledine and isoaquiledine were first isolated from Aquilegia ecalcarata, with their structures identified through spectral analysis (Chen et al., 2001).
Biological and Pharmacological Studies
- Phytochemical and Pharmacological Analysis : Studies have examined the phytochemical components and pharmacological activities of various Aquilaria species, revealing anti-inflammatory, anti-diabetic, anti-cancer, and other beneficial properties (Hashim et al., 2016).
- Analgesic and Anti-inflammatory Activities : The ethanol extract of Aquilaria sinensis leaves demonstrated significant analgesic and anti-inflammatory effects, supporting its traditional use in treating pain and inflammatory conditions (Zhou et al., 2008).
Plant and Environmental Studies
- Salt Tolerance in Aquilegia Species : Research on three Aquilegia species revealed insights into their salt tolerance, beneficial for urban landscaping in areas exposed to deicing salts (Chen et al., 2022).
- Genetic and Epigenetic Divergence : Studies on the genus Aquilegia's adaptive radiation have examined the genetic and epigenetic factors contributing to rapid species divergence (Wang et al., 2022).
Alzheimer’s Disease Research
- Acetylcholinesterase Inhibitors : Isolation of acetylcholinesterase inhibitors from Aquilaria subintegra suggested potential for Alzheimer's disease treatment (Bahrani et al., 2014).
- In Silico Study : Computational docking of agarwood compounds from Aquilaria with Alzheimer's disease molecular targets indicated potential therapeutic applications (Alugoju et al., 2023).
Propriétés
Nom du produit |
Aquiledine |
|---|---|
Formule moléculaire |
C20H20N2O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-6-yl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C20H20N2O5/c23-13-10-16-18(14(24)9-15(27-16)11-5-2-1-3-6-11)19(25)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,10,12,15,23,25H,4,7-9H2,(H2,21,22,26)/t12?,15-/m0/s1 |
Clé InChI |
NBILMSHCIXKQRW-CVRLYYSRSA-N |
SMILES isomérique |
C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O |
SMILES canonique |
C1CC(NC(=O)NC1)C2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O |
Synonymes |
aquiledine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



